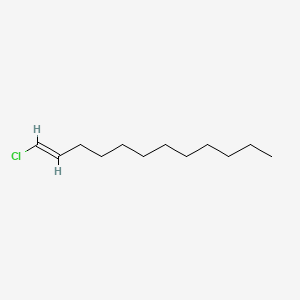

Dodecene, 1-chloro-

説明

“Dodecene, 1-chloro-” also known as “Dodecane, 1-chloro-”, “n-Dodecyl chloride”, “Dodecyl chloride”, or “Lauryl chloride” is a chemical compound with the formula C12H25Cl . It has a molecular weight of 204.780 .

Synthesis Analysis

“Dodecene, 1-chloro-” serves as a useful precursor for the synthesis of various other organic compounds. The chlorine atom readily undergoes nucleophilic substitution reactions, allowing researchers to introduce a desired functional group onto the dodecane chain.Molecular Structure Analysis

The molecular structure of “Dodecene, 1-chloro-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is YAYNEUUHHLGGAH-UHFFFAOYSA-N .Chemical Reactions Analysis

“Dodecene, 1-chloro-” is commercially produced by oligomerization of ethylene via a number of processes. In the Shell Higher Olefin Process (SHOP), a nickel catalyst is employed. In processes developed by Gulf and by Ethyl Corporations, triethylaluminium is the catalyst .Physical And Chemical Properties Analysis

“Dodecene, 1-chloro-” has a molecular weight of 204.780 . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用

Hydroformylation

1-Chloro-dodecene has been utilized in hydroformylation reactions. In a study, the kinetics of 1-dodecene hydroformylation in a thermomorphic solvent system using a rhodium-biphephos catalyst was explored. This process involved the investigation of main and side reactions, including isomerization and hydrogenation, under varying conditions such as temperature and pressure (Kiedorf et al., 2014).

Cyclization Reactions

1-Chloro-dodecene has been a subject of interest in cyclization reactions. A novel reaction for the cyclization of 1-dodecene to cyclododecane, particularly under moderate pressure, was discovered in ethanol-buffered chloroaluminate ionic liquids (Qiao & Deng, 2003).

Alkylation Studies

The compound has been extensively studied in alkylation reactions. For instance, the alkylation of benzene with 1-dodecene in various ionic liquids was researched, focusing on the effects of different ionic liquid compositions and reaction parameters (Xin et al., 2005).

Phase Transition Studies

Nanoparticle Synthesis

In the field of nanoparticle synthesis, 1-chloro-dodecene has been used as part of the solvent mixture in the microwave-assisted synthesis of germanium nanoparticles. The solvent mixture influenced the size and crystallinity of the nanoparticles (Bernard et al., 2018).

Association Studies

The 1-dodecene-lauryl alcohol bicomponent system, involving 1-chloro-dodecene, was investigated for its ability to form hydrogen-bonded mixed multimers. This study utilized techniques like IR spectroscopy and dielectric permeativity measurements (Kowalska & Walczak, 1981).

Analysis of Reaction Networks

Further analysis was done on the reaction network for the Rh-catalyzed hydroformylation of 1-dodecene in a thermomorphic multicomponent solvent system. This study aimed to derive a simplified reaction network and develop a mechanistic kinetic model (Markert et al., 2013).

作用機序

“Dodecene, 1-chloro-” is classified as an alpha-olefin. Alpha-olefins are distinguished by having a double bond at the primary or alpha (α) position. This location of a double bond enhances the reactivity of the compound and makes it useful for a number of applications, especially for the production of detergents .

Safety and Hazards

“Dodecene, 1-chloro-” is combustible and may be fatal if swallowed and enters airways . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of swallowing, it is advised to immediately call a poison center or doctor and not to induce vomiting .

特性

IUPAC Name |

(E)-1-chlorododec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZIVEXYNWAOMT-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067711 | |

| Record name | Dodecene, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecene, 1-chloro- | |

CAS RN |

32734-93-3 | |

| Record name | Dodecene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032734933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecene, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)

![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)